molecular formula C8H11NO2 B1294893 2,6-Dimethoxyaniline CAS No. 2734-70-5

2,6-Dimethoxyaniline

Cat. No.: B1294893
CAS No.: 2734-70-5
M. Wt: 153.18 g/mol
InChI Key: HQBJSEKQNRSDAZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Safety and Hazards

2,6-Dimethoxyaniline is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and using only outdoors or in a well-ventilated area .

Preparation Methods

Chemical Reactions Analysis

2,6-Dimethoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyaniline involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

2,6-Dimethoxyaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

2,6-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBJSEKQNRSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181777
Record name Benzenamine, 2,6-dimethoxy-
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2734-70-5
Record name Benzenamine, 2,6-dimethoxy-
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Record name 2734-70-5
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Record name Benzenamine, 2,6-dimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxyaniline
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Synthesis routes and methods

Procedure details

To a solution of 78 (170 mg, 0.93 mmol) in AcOH (5 mL), EtOH (5 mL) and H2O (2.5 mL) was added iron powder (311 mg, ˜325 mesh, 5.57 mmol) portion wise. The mixture was then heated at 90° C. under N2 overnight. After cooling to room temperature, the mixture was poured onto ice, basified using solid Na2CO3 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to yield 79 as a pale yellow solid (139 mg, 98%). MS (APCI): m/z 154 (100%, [M+H]+) which was used in the next step without further purification.
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
311 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of 2,6-Dimethoxyaniline influence its reactivity in reductive cleavage reactions?

A: Research suggests that the position of methoxy groups on the aromatic ring significantly impacts the reactivity of substituted N,N-dimethylanilines in reductive cleavage reactions with alkali metals []. this compound, with its two methoxy groups ortho to the nitrogen, exhibits higher reactivity compared to its isomers (ortho-methoxy, meta-methoxy, and para-methoxy). This increased reactivity is attributed to the electron-donating nature of the methoxy groups, which enhances the electron density at the reaction sites (C-O and C-N bonds), facilitating cleavage. The specific position of the methoxy groups in this compound likely influences the stability and electron distribution of reaction intermediates, further contributing to its unique reactivity profile.

Q2: Can this compound be used to synthesize nanomaterials with specific properties?

A: Yes, research demonstrates the successful utilization of this compound as a reductant in the solution-phase synthesis of Selenium (Se) nanowires []. In this process, this compound facilitates the reduction of H2SeO4 under solvothermal conditions, leading to the formation of self-organized, ultralong single-crystalline Se nanowires with diverse morphologies. The resulting nanowires exhibit impressive field emission properties, including low turn-on and threshold fields, due to their high aspect ratios, sharp tips, and the inherent low band gap and high conductivity of Se. This highlights the potential of this compound in tailoring the synthesis of nanomaterials with desirable properties for applications such as field emission devices.

Q3: Are there any alternative methods to synthesize materials similar to those produced using this compound?

A: While the provided research focuses specifically on this compound, exploring alternative synthesis routes for similar materials is crucial []. Other bisubstituted anilines, such as 3,5-dimethoxyaniline, 2,5-dimethoxyaniline, and 2-methoxy-5-nitroaniline, have been investigated as reductants in the synthesis of Se nanowires []. These variations in the reductant structure can influence the morphology and properties of the resulting nanomaterials. Further research exploring different reductants, solvents, and reaction conditions could lead to the discovery of more efficient or cost-effective synthesis pathways for Se nanowires or other functional nanomaterials.

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